3-Fluoro-4-(3-hydroxyphenyl)phenol
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Overview
Description
3-Fluoro-4-(3-hydroxyphenyl)phenol: is an organic compound with the molecular formula C12H9FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated biphenyl precursor. For instance, the reaction of 3-fluorobiphenyl with a hydroxylating agent under basic conditions can yield the desired product. Another method involves the hydroxylation of arylboronic acids using hydrogen peroxide and a catalyst, which provides a mild and efficient route to substituted phenols .
Industrial Production Methods: Industrial production of this compound typically involves scalable and green synthesis methods. One such method is the ipso-hydroxylation of arylboronic acids in ethanol, utilizing hydrogen peroxide as the oxidant. This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated biphenyl compounds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(3-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: The compound is used in the production of materials with enhanced thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
- 3-Fluorophenol
- 4-Fluorophenol
- 2-Fluorophenol
- 3-Hydroxybiphenyl
Comparison: 3-Fluoro-4-(3-hydroxyphenyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyl group on a biphenyl structure. This combination imparts specific chemical properties, such as increased stability and reactivity, compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s resistance to metabolic degradation, making it more suitable for certain applications .
Properties
IUPAC Name |
3-fluoro-4-(3-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(14)6-8/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVDTDGYLLMUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680790 |
Source
|
Record name | 2'-Fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-53-9 |
Source
|
Record name | 2'-Fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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